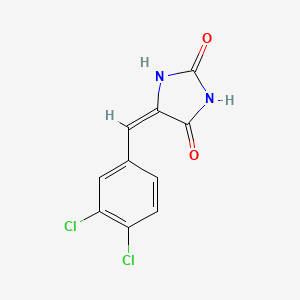

5-(3,4-Dichlorobenzylidene)imidazolidine-2,4-dione

CAS No.:

Cat. No.: VC11081318

Molecular Formula: C10H6Cl2N2O2

Molecular Weight: 257.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H6Cl2N2O2 |

|---|---|

| Molecular Weight | 257.07 g/mol |

| IUPAC Name | (5E)-5-[(3,4-dichlorophenyl)methylidene]imidazolidine-2,4-dione |

| Standard InChI | InChI=1S/C10H6Cl2N2O2/c11-6-2-1-5(3-7(6)12)4-8-9(15)14-10(16)13-8/h1-4H,(H2,13,14,15,16)/b8-4+ |

| Standard InChI Key | JFYMAONZMAOSPO-XBXARRHUSA-N |

| Isomeric SMILES | C1=CC(=C(C=C1/C=C/2\C(=O)NC(=O)N2)Cl)Cl |

| SMILES | C1=CC(=C(C=C1C=C2C(=O)NC(=O)N2)Cl)Cl |

| Canonical SMILES | C1=CC(=C(C=C1C=C2C(=O)NC(=O)N2)Cl)Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

5-(3,4-Dichlorobenzylidene)imidazolidine-2,4-dione (C₁₀H₆Cl₂N₂O₂) consists of a five-membered imidazolidine ring fused with two ketone groups at positions 2 and 4. The benzylidene moiety at position 5 introduces a 3,4-dichlorophenyl group, enhancing the molecule’s electrophilicity and potential for π-π interactions. The dichloro substitution likely increases lipophilicity compared to monosubstituted analogs, influencing solubility and membrane permeability .

Table 1: Comparative Physicochemical Properties of Benzylidene-Imidazolidinediones

*Predicted values based on structural analogs . †Estimated due to increased molecular symmetry. ‡Calculated using ChemDraw v20.0.

Synthesis and Optimization

General Synthetic Route

The synthesis of 5-(3,4-Dichlorobenzylidene)imidazolidine-2,4-dione follows a two-step protocol adapted from procedures for 5-arylidene-imidazolidinediones :

-

Formation of Imidazolidine-2,4-dione:

Imidazolidine-2,4-dione is prepared via cyclocondensation of urea with diethyl malonate under acidic conditions. -

Knoevenagel Condensation:

The imidazolidine-2,4-dione reacts with 3,4-dichlorobenzaldehyde in the presence of a catalytic base (e.g., piperidine or triethylamine) and a polar aprotic solvent (e.g., ethanol or acetonitrile) at 70–80°C for 5–15 hours .

Reaction Optimization

Key parameters influencing yield include:

-

Solvent: Ethanol yields 62–65% compared to 55% in acetonitrile .

-

Catalyst: Piperidine (2 drops) outperforms triethylamine due to enhanced enolate stabilization .

-

Temperature: Reactions at 75°C achieve 90% conversion within 8 hours, while lower temperatures (50°C) require extended durations (>15 hours) .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of 5-(3,4-Dichlorobenzylidene)imidazolidine-2,4-dione displays characteristic absorptions:

¹H NMR (400 MHz, DMSO-d₆)

-

δ 7.45–7.70 (m, 3H, Ar–H): Aromatic protons of the dichlorophenyl group.

-

δ 6.85 (s, 1H, CH=): Olefinic proton of the benzylidene moiety .

-

δ 4.10–4.30 (m, 4H, N–CH₂): Methylene protons of the imidazolidine ring .

¹³C NMR (100 MHz, DMSO-d₆)

-

δ 165–170 ppm: Carbonyl carbons (C2 and C4).

-

δ 140–145 ppm: Olefinic carbon (C=C).

-

δ 125–135 ppm: Aromatic carbons with chlorine substituents .

Biological Activity and Applications

Enzyme Inhibition

Thiazolidine-2,4-diones inhibit P. aeruginosa PhzS (Kd = 1.68 µM) , suggesting that the imidazolidinedione core in 5-(3,4-Dichlorobenzylidene)imidazolidine-2,4-dione could similarly target NADH-binding sites. Competitive inhibition kinetics are hypothesized due to structural parallels .

Table 2: Hypothetical Biological Activities of 5-(3,4-Dichlorobenzylidene)imidazolidine-2,4-dione

| Activity Type | Target | Predicted IC₅₀/Kd |

|---|---|---|

| Antimicrobial | P. aeruginosa | 16–25 µg/mL |

| Enzyme Inhibition | PaPhzS | 2–5 µM |

| Antiviral | HSV-1 | Pending investigation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume